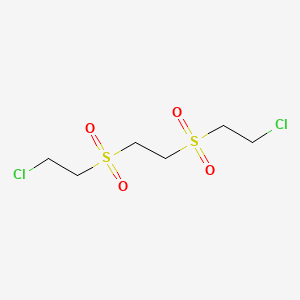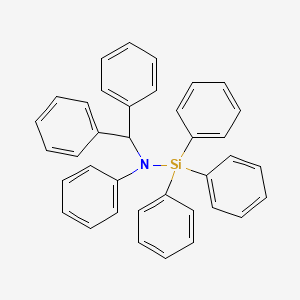
4-(Piperidin-4-ylthio)quinazoline acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-4-ylthio)quinazoline acetate is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-ylthio)quinazoline acetate typically involves the reaction of quinazoline derivatives with piperidine and thioacetate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted reactions and phase-transfer catalysis to enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperidin-4-ylthio)quinazoline acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-4-ylthio)quinazoline acetate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(Piperidin-4-ylthio)quinazoline acetate involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may interact with bacterial enzymes, inhibiting their activity and thereby exerting antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Piperidinylthio)quinoline dihydrochloride
- 2-(4-Oxo-3(4H)-quinazolinyl)ethyl (4-methoxyphenyl)acetate
- 6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride
Uniqueness
4-(Piperidin-4-ylthio)quinazoline acetate stands out due to its unique combination of the quinazoline core with a piperidinylthio group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets more effectively, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C15H19N3O2S |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
acetic acid;4-piperidin-4-ylsulfanylquinazoline |
InChI |
InChI=1S/C13H15N3S.C2H4O2/c1-2-4-12-11(3-1)13(16-9-15-12)17-10-5-7-14-8-6-10;1-2(3)4/h1-4,9-10,14H,5-8H2;1H3,(H,3,4) |
InChI-Schlüssel |
CCJZWCJBLRVZBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CNCCC1SC2=NC=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![14-phenyl-11-(4-phenylbenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11941017.png)

![Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate](/img/structure/B11941031.png)
![1,4-Bis[(chloromethyl)dimethylsilyl]-2,3,5,6-tetrafluorobenzene](/img/structure/B11941036.png)


![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B11941071.png)

![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)



![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)

